molecular formula C7H16N2O B2904305 2-Amino-2,4-dimethylpentanamide CAS No. 113509-60-7

2-Amino-2,4-dimethylpentanamide

Cat. No.: B2904305
CAS No.: 113509-60-7
M. Wt: 144.218
InChI Key: FTJJDCJLMLWWPS-UHFFFAOYSA-N
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Description

2-Amino-2,4-dimethylpentanamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of amino acids and contains both an amine group and an amide group, making it a versatile compound in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 2,4-dimethylpentanoyl chloride with ammonia. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the amide bond.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a multistep synthesis process involving the initial formation of the corresponding acid chloride followed by amination.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.

  • Reduction: Reduction reactions can convert the amide group to an amine, resulting in 2,4-dimethylpentanamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide are used.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: 2,4-Dimethylpentanamine

  • Substitution: Various substituted amides and amines

Scientific Research Applications

2-Amino-2,4-dimethylpentanamide is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and protein interactions.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-3-methylbutanamide

  • 2-Amino-3,3-dimethylbutanamide

  • 2-Amino-2-methylbutanamide

Properties

IUPAC Name

2-amino-2,4-dimethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)4-7(3,9)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJJDCJLMLWWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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